(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid
Overview
Description
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions . In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .
Biochemical Pathways
For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.
Properties
IUPAC Name |
2-naphthalen-1-ylethenylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJZHUZHGTCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721816 | |
Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-97-4 | |
Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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